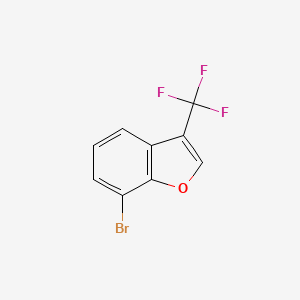![molecular formula C9H12O3 B2916826 Ethyl (1S,5S)-2-oxobicyclo[3.1.0]hexane-3-carboxylate CAS No. 1933785-86-4](/img/structure/B2916826.png)
Ethyl (1S,5S)-2-oxobicyclo[3.1.0]hexane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1S,5S)-2-oxobicyclo[310]hexane-3-carboxylate is a bicyclic ester compound with the molecular formula C8H10O4 It is known for its unique structural features, which include a bicyclo[310]hexane ring system
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (1S,5S)-2-oxobicyclo[3.1.0]hexane-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from L-ribose, the compound can be synthesized through a series of steps including iodination, reductive cleavage, and cyclization . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of organic synthesis apply. Industrial production would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Ethyl (1S,5S)-2-oxobicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol, altering the compound’s properties.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester derivatives with different functional groups.
科学研究应用
Ethyl (1S,5S)-2-oxobicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.
作用机制
The mechanism by which Ethyl (1S,5S)-2-oxobicyclo[3.1.0]hexane-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold for drug design .
相似化合物的比较
Similar Compounds
Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate:
Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate: Another closely related compound, differing in stereochemistry and specific uses.
Uniqueness
Ethyl (1S,5S)-2-oxobicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific stereochemistry and the presence of both an ester and a keto group within a bicyclic framework. This combination of features makes it a versatile compound in synthetic chemistry and a valuable scaffold in medicinal chemistry.
属性
IUPAC Name |
ethyl (1S,5S)-2-oxobicyclo[3.1.0]hexane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-12-9(11)7-4-5-3-6(5)8(7)10/h5-7H,2-4H2,1H3/t5-,6-,7?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHYUKCBFYSUFC-WABBHOIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C[C@@H]2C[C@@H]2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2916745.png)
![N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide](/img/structure/B2916746.png)
![N-[2-(acetylamino)ethyl]-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide](/img/new.no-structure.jpg)
![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide](/img/structure/B2916750.png)


![12-{2-[3-(4-fluorophenyl)azepan-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one](/img/structure/B2916755.png)

![3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid](/img/structure/B2916757.png)

![N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2916760.png)
![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime](/img/structure/B2916762.png)
![2-{[3-(2-methoxyethyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2916765.png)
